molecular formula C16H24N4O2S B2721524 7-hexyl-3-methyl-1-propyl-5-sulfanyl-1H,2H,3H,4H-pyrimido[4,5-d][1,3]diazine-2,4-dione CAS No. 851169-18-1

7-hexyl-3-methyl-1-propyl-5-sulfanyl-1H,2H,3H,4H-pyrimido[4,5-d][1,3]diazine-2,4-dione

Cat. No.: B2721524
CAS No.: 851169-18-1
M. Wt: 336.45
InChI Key: ITVCTLHRFFWAGS-UHFFFAOYSA-N
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Description

This compound belongs to the pyrimido-diazine class of fused heterocyclic systems, characterized by a bicyclic core comprising pyrimidine and diazine rings. Key structural features include:

  • Substituents: A hexyl chain at position 7, a methyl group at position 3, a propyl group at position 1, and a sulfanyl (-SH) moiety at position 3.
  • Physicochemical implications: The hexyl and propyl chains enhance lipophilicity, while the sulfanyl group may influence redox reactivity or metal coordination .

Properties

IUPAC Name

7-hexyl-3-methyl-1-propyl-5-sulfanylidene-8H-pyrimido[4,5-d]pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O2S/c1-4-6-7-8-9-11-17-13-12(14(23)18-11)15(21)19(3)16(22)20(13)10-5-2/h4-10H2,1-3H3,(H,17,18,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITVCTLHRFFWAGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=NC(=S)C2=C(N1)N(C(=O)N(C2=O)C)CCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-Hexyl-3-methyl-1-propyl-5-sulfanyl-1H,2H,3H,4H-pyrimido[4,5-d][1,3]diazine-2,4-dione (CAS No. 50355-11-8) is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, and relevant research findings.

Chemical Formula: C16H24N4O2S
Molecular Weight: 336.45 g/mol
Structure: The compound features a pyrimido[4,5-d][1,3]diazine core with various alkyl substitutions that may influence its biological activity.

Synthesis

The synthesis of 7-hexyl-3-methyl-1-propyl-5-sulfanyl derivatives typically involves multi-step organic reactions including condensation and cyclization processes. The detailed synthetic routes can vary based on the desired substitution patterns and functional groups.

Biological Activity Overview

Recent studies have highlighted the antimicrobial and cytotoxic properties of this compound and its analogs. The following sections summarize key findings from various research efforts.

Antimicrobial Activity

Several studies have evaluated the antimicrobial efficacy of 7-hexyl-3-methyl-1-propyl-5-sulfanyl derivatives against a range of pathogens:

  • Antibacterial Effects :
    • The compound exhibited moderate activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli and Pseudomonas aeruginosa. Minimum inhibitory concentration (MIC) values were reported as low as 0.21 µM for some derivatives, indicating potent antibacterial properties .
  • Antifungal Activity :
    • It demonstrated significant antifungal activity against various fungi including species from the genus Candida. Compounds derived from this scaffold showed larger growth inhibition zones compared to control substances .

Cytotoxicity Studies

Research has also focused on the cytotoxic effects of this compound on different cell lines:

  • Cell Line Testing : In vitro studies using human cell lines (e.g., HeLa and Balb/c 3T3) revealed promising cytotoxic effects with IC50 values ranging from moderate to high concentrations (e.g., around 97.3 µM for selective cancer cell lines) . This suggests potential for further development in cancer therapeutics.

Molecular Docking Studies

Molecular docking studies have been employed to understand the binding interactions of 7-hexyl-3-methyl-1-propyl-5-sulfanyl derivatives with target proteins:

  • Target Proteins : Notable targets include DNA gyrase and MurD enzyme. The binding energies observed were comparable to those of established antibiotics like ciprofloxacin, suggesting that these compounds could serve as effective leads for antibiotic development .

Table: Summary of Biological Activities

Activity TypeTarget Organisms/Cell LinesMIC/IC50 ValuesReference
AntibacterialE. coli, P. aeruginosa0.21 µM
AntifungalCandida spp.Not specified
CytotoxicityHeLa (cancer), Balb/c 3T3 (normal)~97.3 µM

Case Studies

Several case studies have investigated the therapeutic potential of similar compounds:

  • Case Study on Antimicrobial Efficacy : A study highlighted the effectiveness of pyrimido derivatives in inhibiting bacterial growth in clinical settings, emphasizing their role in addressing antibiotic resistance .
  • Cytotoxicity in Cancer Research : Another investigation focused on the selective cytotoxicity of these compounds towards cancer cells while sparing normal cells, indicating their potential as targeted therapies .

Scientific Research Applications

Physical Properties

The compound is characterized by its unique structural features which contribute to its biological activities. The presence of the sulfanyl group and the pyrimidine ring enhances its reactivity and interaction with biological targets.

Medicinal Chemistry

The compound has shown promise in the development of new therapeutic agents. Its structural analogs have been studied for their antimicrobial and anticancer properties.

Case Study: Antimicrobial Activity

Research has indicated that derivatives of pyrimido[4,5-d][1,3]diazines exhibit significant antibacterial activity against Gram-positive bacteria. For instance, compounds similar to 7-hexyl-3-methyl-1-propyl-5-sulfanyl have demonstrated effectiveness against strains like Bacillus cereus and Staphylococcus aureus through disc diffusion methods .

Case Study: Anticancer Activity

In vitro studies have revealed that certain derivatives possess cytotoxic effects against various cancer cell lines. For example, compounds derived from similar structures have been tested against HCT116 (colon cancer), MCF7 (breast cancer), and HUH7 (liver cancer) cell lines. Some derivatives showed IC50 values lower than standard chemotherapeutics like 5-Fluorouracil, indicating their potential as anticancer agents .

Agricultural Chemistry

The compound's potential as a pesticide or herbicide has been explored due to its biological activity against specific pathogens and pests affecting crops. Its derivatives may serve as lead compounds for developing new agrochemicals.

Material Science

Research into the polymerization of pyrimidine derivatives suggests that compounds like 7-hexyl-3-methyl-1-propyl-5-sulfanyl could be utilized in creating advanced materials with unique properties such as enhanced thermal stability and electrical conductivity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocyclic Systems

The pyrimido-diazine core differentiates this compound from other fused heterocycles:

  • Pyrido-pyrimidinones (e.g., 2-(1,3-benzodioxol-5-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one): These feature a pyridine-pyrimidine fusion, lacking the diazine component. The absence of a diazine ring reduces conformational rigidity compared to the target compound .
  • Benzoxazine-diones (e.g., 5-pentadecyl-3-phenyl-1,3-benzoxazine-2,4-dione): These contain a benzene-oxazine-dione system, which is less nitrogen-rich than pyrimido-diazines, altering electronic properties and solubility .

Substituent Effects

Table 1: Substituent Comparison
Compound Position 7 Position 5 Position 3 Additional Features
Target Compound Hexyl (C6H13) Sulfanyl (-SH) Methyl (CH3) Propyl (C3H7) at position 1
5-Pentadecyl-3-phenyl-1,3-benzoxazine-2,4-dione - - Phenyl (C6H5) Pentadecyl (C15H31) at position 5
Safimaltibum - Trifluoromethyl - Pyrazole-carboxamide core
Pyrido-pyrimidinones Piperazinyl Benzodioxol - Methyl/ethyl groups on piperazine

Key Observations :

  • Alkyl Chains : The hexyl group in the target compound is shorter than the pentadecyl chain in benzoxazine-diones, suggesting moderate hydrophobicity. Longer chains (e.g., C15) in analogs like 5-pentadecyl-3-phenyl-1,3-benzoxazine-2,4-dione are associated with higher melting points (~123–124°C) due to van der Waals interactions .
  • Sulfanyl vs.

Q & A

Q. What are the key synthetic routes for preparing 7-hexyl-3-methyl-1-propyl-5-sulfanyl-pyrimidodiazepine-dione, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves multi-step alkylation and cyclization reactions. For example:

  • Step 1 : Bromination of precursor pyrimidine-diones using phosphoryl chloride (POCl₃) to introduce reactive halides .
  • Step 2 : Thiolation via nucleophilic substitution with sulfhydryl agents (e.g., dithizone) under reflux conditions in polar aprotic solvents like DMF .
  • Step 3 : Alkylation of intermediates with hexyl, methyl, and propyl groups using potassium carbonate as a base . Optimization requires adjusting solvent polarity (e.g., DMF vs. acetic acid), temperature (80–120°C), and stoichiometric ratios of reagents to minimize side products.

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • 1H/13C NMR : Verify substituent positions (e.g., hexyl chain integration at δ ~0.8–1.5 ppm; sulfanyl protons at δ ~2.5–3.0 ppm) .
  • HRMS : Confirm molecular weight (e.g., [M+H]+ calculated for C₂₁H₃₀N₄O₂S: 427.21 g/mol) .
  • XRD or FTIR : Validate crystallinity and functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .

Q. How can researchers assess the compound’s solubility and stability in biological buffers?

Methodological Answer:

  • Solubility : Test in DMSO (for stock solutions) and serially dilute in PBS (pH 7.4) or cell culture media. Monitor precipitation via dynamic light scattering (DLS) .
  • Stability : Conduct accelerated degradation studies under varying pH (3–9) and temperatures (4–37°C). Use HPLC to quantify intact compound over time .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound (e.g., antiviral vs. cytotoxic effects)?

Methodological Answer:

  • Dose-Response Analysis : Use a wide concentration range (nM to μM) in cell-based assays (e.g., MTT for cytotoxicity; plaque reduction for antiviral activity) .
  • Mechanistic Profiling : Compare time-dependent effects on viral replication (qPCR for viral RNA) vs. apoptosis markers (caspase-3/7 assays) .
  • Structural Analogues : Test derivatives with modified alkyl/sulfanyl groups to isolate bioactivity contributions .

Q. How can computational modeling guide the design of derivatives with enhanced target binding (e.g., DHPS inhibition)?

Methodological Answer:

  • Molecular Docking : Use tools like AutoDock Vina to predict binding modes to dihydropteroate synthase (DHPS). Prioritize derivatives with improved hydrogen bonding to residues like Arg-63 or Phe-28 .
  • QSAR Models : Correlate substituent hydrophobicity (logP) or electronic parameters (Hammett σ) with IC₅₀ values from enzyme inhibition assays .

Q. What experimental designs mitigate low yields (<50%) in large-scale synthesis?

Methodological Answer:

  • Catalyst Screening : Test Pd/C or Ni catalysts for Suzuki-Miyaura couplings to improve cross-step efficiency .
  • Flow Chemistry : Implement continuous reactors for exothermic steps (e.g., cyclization) to enhance reproducibility and reduce byproducts .

Q. How do substituent modifications (e.g., hexyl vs. propyl chains) impact membrane permeability in drug delivery studies?

Methodological Answer:

  • PAMPA Assays : Measure passive diffusion across artificial lipid membranes. Longer alkyl chains (hexyl) typically enhance permeability vs. shorter chains (propyl) .
  • MD Simulations : Model lipid bilayer interactions to predict partitioning behavior .

Key Methodological Notes

  • Contradiction Management : Cross-validate synthetic protocols using independent literature (e.g., vs. 9) and prioritize peer-reviewed journals over vendor data .
  • Advanced Techniques : Combine experimental data (e.g., NMR, HRMS) with computational tools (MD, QSAR) to address mechanistic and optimization challenges .

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